molecular formula C12H22N4O2 B7647930 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea

1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea

Cat. No. B7647930
M. Wt: 254.33 g/mol
InChI Key: CKGMPFFYFOLPNS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea is a compound that belongs to the class of pyrazolyl ureas. It has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell growth and survival. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which helps to reduce oxidative stress. Moreover, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, which helps to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of various biological processes. Additionally, this compound has been found to have low toxicity and good solubility, which makes it easy to work with in lab experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea. One direction is to further investigate its potential use in cancer therapy by studying its effects on different types of cancer cells and in combination with other anti-cancer drugs. Another direction is to study its effects on other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it would be interesting to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to understand the mechanism of action of this compound and to identify new targets for its use in scientific research.

Synthesis Methods

The synthesis of 1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea involves the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with tert-butyl (2S)-2-amino-3,3-dimethylbutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea to give the desired product.

Scientific Research Applications

1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea has been studied for its potential use in various scientific research applications such as cancer therapy, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-3-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-8-6-10(15-16(8)5)14-11(18)13-9(7-17)12(2,3)4/h6,9,17H,7H2,1-5H3,(H2,13,14,15,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGMPFFYFOLPNS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)NC(CO)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)NC(=O)N[C@H](CO)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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